molecular formula C25H26N2O B5107185 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B5107185
M. Wt: 370.5 g/mol
InChI Key: YRLCVVLOLNYUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1997 by scientists at Merck Research Laboratories. Since then, it has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide works by selectively blocking dopamine D4 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking dopamine D4 receptors, this compound can alter the activity of dopamine in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can alter dopamine signaling in the brain, leading to changes in behavior and cognition. For example, it has been shown to improve cognitive function in animal models of ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide is that it is a selective dopamine D4 receptor antagonist, meaning that it specifically targets this receptor without affecting other dopamine receptors. This makes it a useful tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide. One direction is to further investigate its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and ADHD. Another direction is to investigate its potential use in treating drug addiction. Finally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide involves several steps. The starting material is 4-methylbenzylamine, which is reacted with 4-chlorobenzoyl chloride to form N-(4-methylbenzyl)-4-chlorobenzamide. This intermediate is then reacted with 3,4-dihydro-2(1H)-isoquinolinemethylamine to form the final product, this compound.

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in treating drug addiction.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-19-6-8-20(9-7-19)16-26-25(28)23-12-10-21(11-13-23)17-27-15-14-22-4-2-3-5-24(22)18-27/h2-13H,14-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLCVVLOLNYUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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